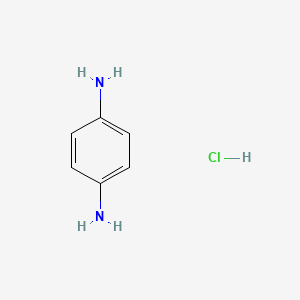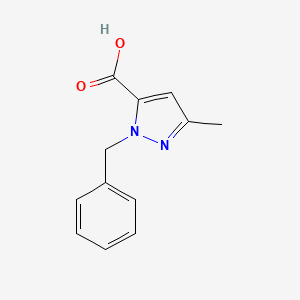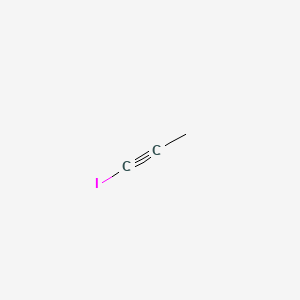
1-Propyn-1-yl Iodide
Overview
Description
1-Propyn-1-yl Iodide is an organic compound with the molecular formula C₃H₃I It is a member of the alkyne family, characterized by a carbon-carbon triple bond
Mechanism of Action
Target of Action
1-Iodo-1-propyne, also known as 1-Propyn-1-yl Iodide, 1-iodoprop-1-yne, or 1-Propyne, 1-iodo-, is a compound with a primary focus on organics . .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and any compound interacting with these pathways can have downstream effects influencing cellular functions and processes .
Preparation Methods
1-Propyn-1-yl Iodide can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-1-propene with n-butyllithium (n-BuLi) followed by the addition of iodine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates .
Procedure:
- A solution of 1-bromo-1-propene in THF is cooled to -73°C.
- n-Butyllithium is added dropwise to the solution, maintaining the temperature between -58°C and -63°C.
- Iodine dissolved in THF is then added to the reaction mixture.
- The reaction mixture is allowed to warm to 0°C, and the product is extracted and purified.
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propyn-1-yl Iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Addition Reactions: The triple bond in 1-propyne, 1-iodo- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Major Products:
- Substitution with hydroxide forms 1-propyne-1-ol.
- Addition of bromine forms 1,2-dibromo-1-iodopropane.
- Oxidation can yield carboxylic acids or ketones.
- Reduction typically forms alkanes or alkenes.
Scientific Research Applications
1-Propyn-1-yl Iodide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Propyn-1-yl Iodide can be compared with other similar compounds, such as:
1-Bromo-1-propyne: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine.
1-Chloro-1-propyne: Contains a chlorine atom and is even less reactive than the bromo and iodo analogs.
1-Fluoro-1-propyne: Contains a fluorine atom and is the least reactive in substitution reactions due to the strong carbon-fluorine bond.
Uniqueness: this compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications.
Properties
IUPAC Name |
1-iodoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I/c1-2-3-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUPGXNKUPOSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211457 | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-66-8 | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and spectroscopic data of 1-iodo-1-propyne?
A1: 1-Iodo-1-propyne is an alkynyl halide with a molecular formula of C3H3I and a molecular weight of 165.96 g/mol. Spectroscopically, it exhibits a characteristic Raman active stretching frequency for the triple bond in the 2200 cm-1 region. [] This region is often complex for disubstituted acetylenes due to the presence of combination frequencies. []
Q2: How does 1-iodo-1-propyne react with dialkylboranes?
A2: 1-Iodo-1-propyne undergoes smooth hydroboration with dialkylboranes, yielding exclusively the Z isomer of (3-chloro-1-iodo-1-propenyl)dialkylboranes. [, ] This reaction highlights the regioselectivity of hydroboration, with the boron atom preferentially adding to the less hindered carbon of the triple bond.
Q3: What synthetic applications does the reaction of 1-iodo-1-propyne with dialkylboranes have?
A3: The hydroboration product of 1-iodo-1-propyne with dialkylboranes serves as a versatile intermediate for synthesizing various geminally dialkylated propene derivatives. [, ] For instance, treating the hydroboration mixture with sodium methoxide or aqueous sodium hydroxide triggers a double alkyl group migration from boron to the α-alkenyl carbon, generating dialkylated allylboranes. [, ] These allylboranes can be further protonolyzed to yield 1,1-dialkyl-1-propenes or oxidized to form 1,1-dialkyl-2-propen-1-ols. [, ]
Q4: Can Grignard reagents react with the hydroboration product of 1-iodo-1-propyne?
A4: Yes, reacting (Z)-(3-chloro-1-iodo-1-propenyl)dicyclohexylborane with Grignard reagents, followed by protonolysis with acetic acid, produces 3-alkyl-3-cyclohexyl-1-propenes. [, ] Notably, the alkyl group in the final product originates from the Grignard reagent, demonstrating the versatility of this synthetic route for incorporating different alkyl groups into the propene structure. [, ]
Q5: How does 1-iodo-1-propyne behave when adsorbed on a silver surface?
A5: When adsorbed on a silver surface, 1-iodo-1-propyne undergoes a series of fascinating transformations. [] Initially, it undergoes C-Br bond scission and a [, ]-sigmatropic rearrangement to form the allenyl species (Ag-CH=C=CH2). [] This surface-bound allenyl can then either be hydrogenated to allene or undergo a [, ]-hydrogen shift to form the methylacetylide species (Ag-C≡C-CH3). [] This propargyl-allenyl-acetylide rearrangement on the silver surface highlights the complex reactivity of 1-iodo-1-propyne in heterogeneous catalysis.
Q6: What is the significance of the multiple rearrangements observed for 1-iodo-1-propyne on silver?
A6: The observed propargyl-allenyl-acetylide rearrangements of 1-iodo-1-propyne on silver provide valuable insights into the bonding and reactivity of C3 fragments on metal surfaces. [] Understanding these processes is crucial for developing new catalytic reactions involving unsaturated hydrocarbons, particularly for C-C bond formation and functionalization. The migration of the triple bond from the terminal position into the chain, facilitated by the metal surface, expands the possibilities for designing controlled and selective organic transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




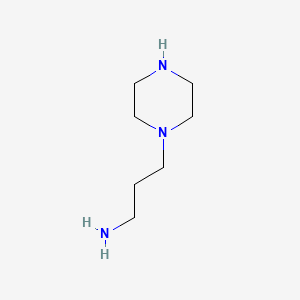
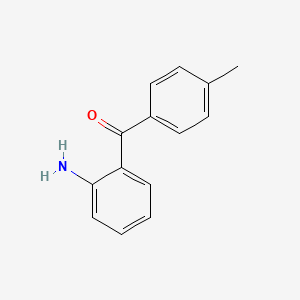
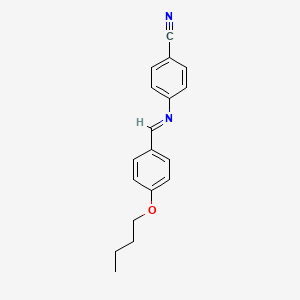



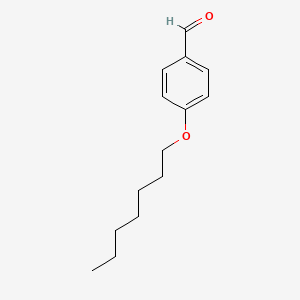
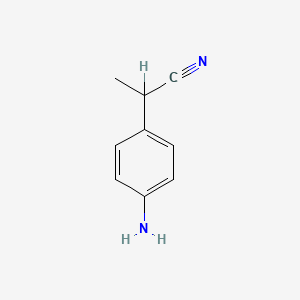
![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)
